molecular formula C14H18BrNOS B5713411 1-{[(3-bromobenzyl)thio]acetyl}piperidine

1-{[(3-bromobenzyl)thio]acetyl}piperidine

Cat. No. B5713411
M. Wt: 328.27 g/mol
InChI Key: YUYYOUDVNNTGBH-UHFFFAOYSA-N
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Description

1-{[(3-bromobenzyl)thio]acetyl}piperidine, also known as BBTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBTP is a piperidine derivative that contains a thioacetyl group and a bromobenzyl moiety. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of 1-{[(3-bromobenzyl)thio]acetyl}piperidine is not fully understood, but it is believed to involve the modulation of dopamine and sigma receptor activity. This compound has been shown to increase dopamine release in the brain, which may contribute to its anti-addictive effects. The compound has also been shown to bind to sigma receptors, which may play a role in its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine and sigma receptor activity, as well as the reduction of cocaine self-administration in rats. The compound has also been shown to have potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-{[(3-bromobenzyl)thio]acetyl}piperidine has several advantages for lab experiments, including its relatively simple synthesis and its activity against various targets. However, the compound also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-{[(3-bromobenzyl)thio]acetyl}piperidine, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other addictive disorders, and the exploration of its potential neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.

Synthesis Methods

1-{[(3-bromobenzyl)thio]acetyl}piperidine can be synthesized using various methods, including the reaction of piperidine with 3-bromobenzyl chloride, followed by the addition of thioacetic acid. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-{[(3-bromobenzyl)thio]acetyl}piperidine has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to have activity against various targets, including the dopamine transporter and sigma receptors. This compound has also been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNOS/c15-13-6-4-5-12(9-13)10-18-11-14(17)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYYOUDVNNTGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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